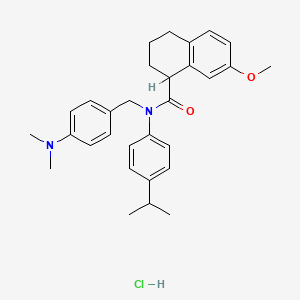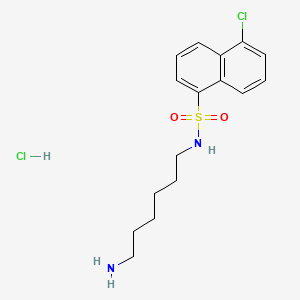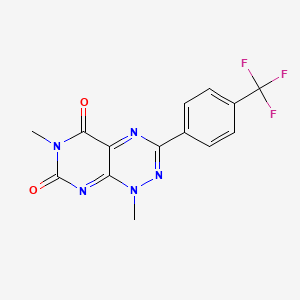
Trichostatine A
Vue d'ensemble
Description
Trichostatin A is an organic compound that serves as an antifungal antibiotic. It selectively inhibits the class I and II mammalian histone deacetylase families of enzymes, but not class III histone deacetylases (sirtuins). This compound is known for its ability to alter gene expression by interfering with the removal of acetyl groups from histones, thereby affecting the ability of DNA transcription factors to access DNA molecules inside chromatin .
Applications De Recherche Scientifique
Trichostatin A has a wide range of scientific research applications:
Chemistry: It is used as a histone deacetylase inhibitor to study epigenetic modifications and gene expression.
Industry: Trichostatin A is used in the development of new therapeutic agents targeting histone deacetylases.
Mécanisme D'action
Trichostatin A exerts its effects by inhibiting histone deacetylases, leading to increased histone acetylation. This results in chromatin relaxation and modulation of gene expression. The compound promotes the expression of apoptosis-related genes, leading to lower survival rates of cancerous cells and slowing the progression of cancer . It also induces cell differentiation and has multiple effects on non-histone effector molecules.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Trichostatin A selectively inhibits the removal of acetyl groups from the amino-terminal lysine residues of core histones . This modulates the access of transcription factors to the underlying genomic DNA . It interacts with HDACs 1, 3, 4, 6, and 10 .
Cellular Effects
Trichostatin A inhibits the eukaryotic cell cycle during the beginning of the growth stage . It can alter gene expression by interfering with the removal of acetyl groups from histones . In human Jurkat T cells, trichostatin A arrests cell cycle progression in G1 .
Molecular Mechanism
Trichostatin A exerts its effects at the molecular level by inhibiting HDACs . This inhibition disrupts the removal of acetyl groups from histones, altering the ability of DNA transcription factors to access the DNA molecules inside chromatin .
Temporal Effects in Laboratory Settings
Trichostatin A has been shown to increase mitochondrial reactive oxygen species production, triggering apoptosis in human breast cancer cells . This effect is dependent on the production of mitochondria-derived reactive oxygen species, which is derived from impaired mitochondrial respiratory chain .
Metabolic Pathways
Trichostatin A is involved in the metabolic pathway of histone deacetylation . It inhibits HDACs, which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .
Subcellular Localization
Trichostatin A targets the mitochondrial respiratory chain, increasing mitochondrial reactive oxygen species production . This suggests that trichostatin A may localize to the mitochondria within cells .
Méthodes De Préparation
Trichostatin A is produced by the bacterium Streptomyces hygroscopicus. The synthetic route involves the preparation of a 2 mg/ml stock solution by adding 500 µl of dimethyl sulfoxide to 1 mg of Trichostatin A. The mixture is then vortexed and can be used immediately or stored at -20°C. Further dilutions can be prepared using sterile, endotoxin-free water or aqueous buffers .
Analyse Des Réactions Chimiques
Trichostatin A undergoes various chemical reactions, including:
Oxidation: Trichostatin A exhibits antioxidant activity by suppressing oxidative stress through multiple mechanisms.
Reduction: It can be reduced to its corresponding amine derivative under specific conditions.
Substitution: Trichostatin A can undergo substitution reactions, particularly at the hydroxamic acid moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Trichostatin A is compared with other histone deacetylase inhibitors such as vorinostat (suberoylanilide hydroxamic acid). Both compounds inhibit histone deacetylases, but Trichostatin A is more selective for class I and II histone deacetylases, while vorinostat also targets class III histone deacetylases . Other similar compounds include curcumin, which also exhibits histone deacetylase inhibitory activity and has been shown to have significant apoptotic effects in cancer cells .
Similar Compounds
- Vorinostat (suberoylanilide hydroxamic acid)
- Curcumin
- Sodium butyrate
- Valproic acid
Trichostatin A stands out due to its high selectivity and potency as a histone deacetylase inhibitor, making it a valuable tool in epigenetic research and potential therapeutic applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of trichostatin A involves the coupling of a hydroxamic acid and a hydroxy acid through an ester bond. The hydroxamic acid can be synthesized from the corresponding amine and hydroxylamine, while the hydroxy acid can be synthesized from the corresponding carboxylic acid through a series of reactions. The two fragments can then be coupled through an esterification reaction to form trichostatin A.", "Starting Materials": ["N-hydroxy-N'-phenyloctanediamide", "3-hydroxy-3-phenylpropionic acid", "thionyl chloride", "phosphorus pentachloride", "sodium borohydride", "sodium hydroxide", "potassium carbonate", "dimethylformamide", "ethyl acetate", "methanol", "hydrochloric acid", "sodium chloride", "water"], "Reaction": [ "1. Synthesis of N-hydroxy-N'-phenyloctanediamide from octanediamine and hydroxylamine using thionyl chloride and phosphorus pentachloride as reagents.", "2. Synthesis of 3-hydroxy-3-phenylpropionic acid from phenylacetic acid through a series of reactions involving oxidation, reduction, and decarboxylation.", "3. Esterification of N-hydroxy-N'-phenyloctanediamide and 3-hydroxy-3-phenylpropionic acid using dimethylformamide and potassium carbonate as reagents to form trichostatin A.", "4. Purification of trichostatin A through extraction with ethyl acetate and recrystallization from methanol.", "5. Acidification of the recrystallized trichostatin A with hydrochloric acid to form the hydrochloride salt.", "6. Isolation of the hydrochloride salt through filtration and washing with water and sodium chloride." ] } | |
Numéro CAS |
58880-19-6 |
Formule moléculaire |
C17H22N2O3 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
(2E,4E)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide |
InChI |
InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+ |
Clé InChI |
RTKIYFITIVXBLE-WKWSCTOISA-N |
SMILES isomérique |
CC(/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |
SMILES |
CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |
SMILES canonique |
CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |
Apparence |
Solid powder |
Autres numéros CAS |
58880-19-6 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A 300 trichostatin A tricostatin A trychostatin A TSA antibioitc |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Trichostatin A (TSA)?
A1: Trichostatin A is a potent and specific inhibitor of histone deacetylases (HDACs) [, , , ].
Q2: How does TSA interact with HDACs?
A2: TSA inhibits HDACs by binding to the enzyme through its hydroxamic acid group. This interaction blocks the enzyme's activity [, ]. The dimethylaniline moiety of TSA is also important for its specific recognition by certain HDACs like TsnB9 [].
Q3: What are the downstream effects of HDAC inhibition by TSA?
A3: HDAC inhibition by TSA leads to increased histone acetylation, altering chromatin structure and influencing gene expression [, , ]. This can result in diverse cellular responses, including:
- Induction of cell cycle arrest: TSA can induce cell cycle arrest at the G1/S [] or G2/M phase [, , , ] in various cancer cell lines. This arrest is often associated with upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1 [, , , , ].
- Induction of apoptosis: TSA has been shown to induce apoptosis in various cancer cell lines [, , , , , , , , , , ]. The mechanisms of apoptosis induction can involve both caspase-dependent pathways (activation of caspase-3, -8, -9) [, , ] and modulation of Bcl-2 family proteins [, ].
- Modulation of specific gene expression: Besides p21WAF1/CIP1, TSA can influence the expression of other genes involved in various cellular processes. For example, TSA can downregulate thymidylate synthase (TS), a key enzyme in nucleotide biosynthesis, leading to increased sensitivity to 5-fluorouracil in cancer cells []. It can also influence the expression of genes involved in inflammation (e.g., CD36, TNF-α, VCAM-1) [], potentially impacting processes like atherosclerosis.
Q4: Does TSA affect the expression of all genes equally?
A4: No, TSA does not affect the expression of all genes equally. Microarray studies comparing TSA with another HDAC inhibitor, CG-1521, showed that these compounds have different gene expression profiles []. This suggests that specific HDAC isoforms might be responsible for regulating distinct sets of genes and that selective HDAC inhibition could lead to more targeted therapeutic effects.
Q5: What is the molecular formula and weight of TSA?
A5: While not explicitly provided in these abstracts, the molecular formula of Trichostatin A is C17H22N2O3, and its molecular weight is 302.37 g/mol. This information can be found in chemical databases and research articles focusing on its structure.
Q6: How does the structure of TSA contribute to its HDAC inhibitory activity?
A7: The hydroxamic acid group of TSA is essential for its interaction with the zinc ion in the active site of HDAC enzymes [, ]. Modifications to this group typically lead to a loss or reduction in activity.
Q7: Have any studies investigated the impact of structural modifications on TSA's activity?
A8: Yes, studies investigating valproic acid (VPA) derivatives, structurally similar to TSA, have explored the relationship between structure, HDAC inhibition, and teratogenicity []. These studies highlight the importance of the carboxylic acid function for HDAC inhibition in VPA analogs. Notably, while VPA amides and hydroxamates can cause neural tube defects, they do not inhibit HDACs []. This suggests that the carboxylic acid group, present in VPA but not its amides or hydroxamates, is crucial for HDAC inhibitory activity in this class of compounds. Further research into modified TSA analogs could provide insights into designing more specific and potent HDAC inhibitors.
Q8: What is known about the stability of TSA?
A9: Trichostatin A is known to be rapidly metabolized in vivo, limiting its therapeutic application when administered intravenously [].
Q9: Are there any strategies to improve the stability and bioavailability of TSA?
A10: Yes, encapsulating TSA in liposomes, specifically Stealth® liposomes (TSA-lipo), has been shown to improve its stability, enhance tumor accumulation, and increase its anticancer activity in vivo []. This suggests that liposomal formulations could be a promising approach to overcome the limitations associated with TSA's rapid metabolism and improve its therapeutic potential.
Q10: How is TSA metabolized?
A10: While the specific metabolic pathways of TSA are not extensively discussed in these abstracts, its rapid metabolism likely involves enzymatic degradation, potentially via pathways similar to other hydroxamic acid-containing compounds.
Q11: What in vitro models have been used to study TSA?
A11: Researchers have employed various in vitro models to investigate the effects of TSA, including:
- Cancer cell lines: Numerous studies utilize human cancer cell lines, including breast cancer (MCF-7, T47-D, MDA-MB-231, SKBr-3) [, , ], prostate cancer (PC3, LNCaP, 267B1/K-ras) [, , ], lung cancer (A549, NCI-H1299) [, , ], gastric cancer (SGC-7901, MGC-803) [, ], ovarian cancer (skov-3) [], anaplastic thyroid carcinoma (DRO) [], bladder cancer [], and tongue squamous cell carcinoma (SCC-6) [], to assess its anti-proliferative, apoptotic, and gene regulatory effects.
- Primary cell cultures: Studies have also used primary cultures of cells, such as rabbit perichondrial grafts for cartilage regeneration studies [], and human intestinal epithelial cells to investigate the modulation of complement component biosynthesis [].
- Immune cells: TSA's effects on immune responses have been explored in models using natural killer (NK) cells [].
Q12: What in vivo models have been used to study TSA?
A12: In vivo studies investigating the therapeutic potential of TSA have primarily focused on:
- Xenograft models: Researchers have utilized xenograft models, where human cancer cells are implanted into immunodeficient mice, to evaluate TSA's antitumor efficacy. These models have been used for breast cancer (MCF-7, MDA-MB-231) [] and prostate cancer [] studies.
- Animal models of disease: TSA's effects on atherosclerosis were investigated in LDL receptor-deficient (Ldlr−/−) mice, a model prone to developing atherosclerosis when fed a high-fat diet []. Additionally, TSA's impact on conjunctival fibrosis after trabeculectomy was assessed in a rat model [].
- Developmental models: TSA's effects on embryonic development and teratogenicity have been investigated in the NMRI-exencephaly mouse model []. Additionally, its impact on cartilage regeneration was evaluated in a rabbit perichondrial graft model [].
Q13: Are there known mechanisms of resistance to TSA?
A13: While the provided abstracts do not specifically focus on resistance mechanisms to TSA, potential mechanisms could involve:
Q14: What is known about the toxicity and safety profile of TSA?
A17: While the provided research highlights the therapeutic potential of TSA, it's important to note that HDAC inhibitors, including TSA, can exhibit off-target effects and toxicity. For example, in a study investigating the effects of VPA derivatives (structurally similar to TSA) on neural tube defects, researchers found that while VPA amides and hydroxamates can cause these defects, they do not inhibit HDACs []. This suggests that these compounds might exert teratogenic effects through mechanisms independent of HDAC inhibition. Additionally, in a study assessing the impact of TSA on atherosclerosis in LDL receptor-deficient mice, researchers observed exacerbated atherosclerosis in TSA-treated mice, indicating potential pro-atherogenic effects [].
Q15: What strategies are being explored to improve the delivery of TSA to specific targets?
A18: Liposomal encapsulation, exemplified by TSA-lipo, represents a promising drug delivery strategy to enhance TSA's stability, bioavailability, and tumor targeting []. This approach could potentially minimize off-target effects and improve therapeutic efficacy. Further research into targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based approaches, could further enhance TSA's specificity and therapeutic index.
Q16: What biomarkers are being investigated to predict the efficacy of TSA or monitor treatment response?
A16: Several potential biomarkers have emerged from the research on TSA:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




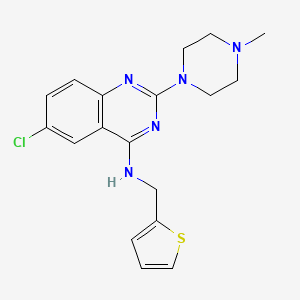
![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)
![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)
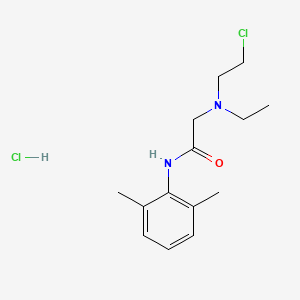
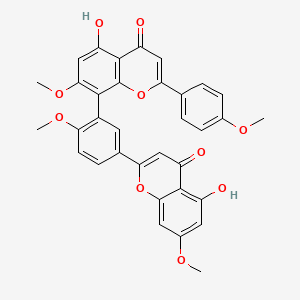
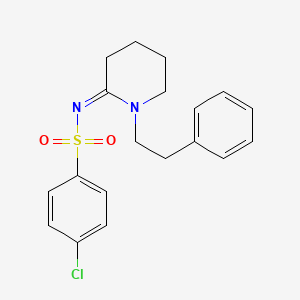
![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)
